molecular formula C12H16BrNS B13300425 N-(4-bromo-3-methylphenyl)thian-3-amine

N-(4-bromo-3-methylphenyl)thian-3-amine

Cat. No.: B13300425
M. Wt: 286.23 g/mol
InChI Key: NOQJBAZSHPEYFS-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)thian-3-amine is a brominated aromatic amine featuring a thian (tetrahydrothiopyran) ring linked to a 4-bromo-3-methylphenyl group. The compound’s structure combines a sulfur-containing heterocycle with electron-withdrawing (bromo) and sterically hindering (methyl) substituents on the aromatic ring.

Properties

Molecular Formula

C12H16BrNS

Molecular Weight

286.23 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)thian-3-amine

InChI

InChI=1S/C12H16BrNS/c1-9-7-10(4-5-12(9)13)14-11-3-2-6-15-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3

InChI Key

NOQJBAZSHPEYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2CCCSC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)thian-3-amine typically involves the reaction of 4-bromo-3-methylaniline with thian-3-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)thian-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-brominated thian-3-amine derivatives.

    Substitution: Hydroxyl or amino-substituted thian-3-amine derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)thian-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Amines with Varied Substituents

(a) 1-(4-Bromo-3-methylphenyl)-N-methylmethanamine (CAS: 149104-95-0)
  • Structure : Benzylamine core with methyl and bromo substituents.
  • Key Differences : Lacks the thian ring, replacing it with a simple methylamine group.
  • Implications : The absence of the sulfur heterocycle reduces molecular complexity and may increase metabolic stability. However, the thian ring in the target compound could enhance binding affinity to sulfur-interacting biological targets .
(b) (4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine
  • Structure : Diarylamine with dual bromo and nitro groups.
  • Applications : Nitro groups are often associated with antimicrobial activity, suggesting divergent biological roles compared to the target .

Heterocyclic Bromophenyl Amines

(a) 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
  • Structure: Quinoline core with bromo and difluoromethylphenyl groups.
  • Key Differences: The planar quinoline ring system may improve DNA intercalation properties, unlike the non-aromatic thian ring.
  • Biological Relevance: Quinoline derivatives are known for antimalarial and anticancer activities, highlighting the impact of heterocycle choice on function .
(b) N-Methyl-[(4-bromothien-3-yl)methyl]amine Hydrochloride
  • Structure : Thiophene-based amine with bromo and methyl groups.
  • Key Differences : Thiophene’s aromaticity vs. thian’s saturated ring alters electronic properties. The sulfur atom in thiophene participates in conjugation, whereas in thian, it contributes to steric and polarity effects.
  • Synthesis : Similar bromophenyl precursors are used, but reaction conditions (e.g., HCl in this case) differ .

Triazole and Chromene Derivatives

(a) 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs
  • Structure : Triazole ring with bromophenyl and aryl groups.
  • Synthesis : Prepared via condensation of hydrazine carboxamides with benzonitrile derivatives under basic conditions .
  • Activity : Demonstrated anticancer activity in vitro, suggesting that the bromophenyl moiety enhances cytotoxicity. The target compound’s thian ring may offer similar benefits but with improved solubility due to the sulfur atom .
(b) 4-[4-(Diethylamino)phenyl]-N-methyl-3-nitro-4H-chromen-2-amine
  • Structure: Chromene scaffold with diethylamino and nitro groups.
  • The nitro group’s electron-withdrawing nature contrasts with the methyl group in the target compound.
  • Crystallography : Structural data (e.g., bond angles and lengths) are available, which could guide comparative molecular modeling for the target compound .

Biological Activity

N-(4-bromo-3-methylphenyl)thian-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound consists of a thian (sulfur-containing heterocycle) moiety linked to a phenyl group substituted with a bromine atom and a methyl group. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.

Molecular Formula: C10_{10}H10_{10}BrN1_{1}S1_{1}

Molecular Weight: Approximately 251.16 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition: The compound is believed to interact with specific enzymes that play crucial roles in various diseases, potentially inhibiting their activity.
  • Receptor Modulation: It may also bind to specific receptors, modulating their functions and influencing cellular signaling pathways.
  • Antiproliferative Activity: Preliminary studies suggest that this compound exhibits significant antiproliferative effects against cancer cell lines, indicating potential applications in oncology.

Anticancer Properties

This compound has shown promising results in vitro against several cancer cell lines. For example, studies have indicated:

  • MCF-7 Breast Cancer Cells: The compound demonstrated an IC50_{50} value in the low micromolar range, indicating effective inhibition of cell proliferation.
  • Mechanism of Action: The compound appears to destabilize microtubules, similar to other known antitumor agents, leading to cell cycle arrest and apoptosis.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-75.0Microtubule destabilization
MDA-MB-2316.5Apoptosis induction
A549 (Lung Cancer)7.0Cell cycle arrest

Antimicrobial Activity

The compound also exhibits antimicrobial properties, showing effectiveness against various bacterial strains. Research suggests that the bromine substitution enhances its ability to penetrate bacterial membranes, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies: A study published in MDPI evaluated the antiproliferative effects of this compound on breast cancer cells, confirming its potential as a lead compound for further drug development .
  • Molecular Docking Studies: Computational analyses have suggested that this compound binds effectively to specific targets involved in cancer progression, supporting its role as a therapeutic agent .
  • Comparative Studies: Similar compounds have been analyzed for their biological activities, providing insights into structure-activity relationships that could inform future modifications of this compound .

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